3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde

Catalog No.
S1921198
CAS No.
443956-16-9
M.F
C8H6N2O2S
M. Wt
194.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-...

CAS Number

443956-16-9

Product Name

3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde

IUPAC Name

3-oxo-4H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

InChI

InChI=1S/C8H6N2O2S/c11-3-5-1-2-6-8(9-5)10-7(12)4-13-6/h1-3H,4H2,(H,9,10,12)

InChI Key

VEPGNAIYGRUSIA-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=C(S1)C=CC(=N2)C=O

Canonical SMILES

C1C(=O)NC2=C(S1)C=CC(=N2)C=O

3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde is a heterocyclic compound characterized by its unique bicyclic structure that incorporates both thiazine and pyridine moieties. It features a carbonyl group (C=O) and an aldehyde group (CHO), contributing to its reactivity and potential biological activity. The molecular formula is C₉H₈N₂OS, and it has a molecular weight of approximately 196.24 g/mol. This compound has garnered interest due to its structural complexity and potential applications in medicinal chemistry.

There is no current information on the biological activity or mechanism of action of this compound.

  • Due to the lack of data, it is impossible to assess the safety hazards associated with this compound. It is always advisable to handle unknown compounds with appropriate caution following general laboratory safety protocols.
  • Heterocyclic Ring

    The molecule contains a pyrido[3,2-b][1,4]thiazine ring system. Heterocyclic rings are common in many biologically active molecules, and this particular ring system is found in some medications PubChem, CID 21873737: .

  • Functional Groups

    The molecule also contains a carbonyl group (C=O) and an aldehyde group (CHO). These functional groups can participate in various chemical reactions, potentially leading to new molecules with interesting properties.

Based on these features, researchers might explore 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde in the following areas:

  • Drug Discovery: As mentioned earlier, the presence of a heterocyclic ring and functional groups suggests potential for the development of new drugs. Researchers might investigate if this molecule or its derivatives have any biological activity relevant to disease states.
  • Organic Synthesis: The molecule's structure could be a useful starting point for the synthesis of more complex molecules with desired properties. Researchers might study how to modify this molecule to create new compounds with specific applications in materials science or other fields.

  • Condensation Reactions: The aldehyde group can undergo condensation with amines to form imines or with alcohols to yield hemiacetals.
  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Cyclization Reactions: This compound may also serve as a precursor in cyclization reactions to generate more complex heterocycles.

Research indicates that 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde exhibits notable biological activities. It has been studied for its potential antimicrobial properties, particularly against various strains of bacteria. Additionally, preliminary studies suggest that it may possess anti-inflammatory and analgesic effects, making it a candidate for further pharmacological exploration.

Various synthetic routes have been explored for the preparation of 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde:

  • Cyclization of Thiazine Derivatives: One common method involves the cyclization of appropriate thiazine precursors in the presence of carbonyl compounds.
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis techniques that streamline the process while maintaining high yields.
  • Alkylation Reactions: Alkylation of nitrogen-containing heterocycles can also lead to the formation of this compound through controlled reaction conditions.

These methods are advantageous as they often yield high quantities with minimal purification requirements .

The unique structure and biological activity of 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde make it suitable for several applications:

  • Pharmaceutical Development: Its potential antimicrobial and anti-inflammatory properties position it as a candidate for drug development.
  • Chemical Research: As a versatile intermediate in organic synthesis, it can be used to create more complex molecules.
  • Material Science: Its properties may also be exploited in developing novel materials or coatings.

Studies have indicated that 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde interacts with various biological targets. Interaction studies reveal its ability to inhibit specific enzymes associated with bacterial resistance mechanisms. Additionally, molecular docking studies suggest favorable binding affinities with certain protein targets involved in inflammatory pathways .

Several compounds share structural features with 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde. Here are some notable examples:

Compound NameStructural CharacteristicsBiological Activity
1,4-BenzothiazineContains a benzene ring fused with thiazine; potential antimicrobial activityAntimicrobial
2H-Pyrido[3,2-b][1,4]thiazinesSimilar bicyclic structure; studied for anti-cancer propertiesAnticancer
ThiazolidinonesFeatures a thiazolidinone ring; known for anti-diabetic effectsAntidiabetic

Uniqueness: The distinct combination of pyridine and thiazine rings in 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde sets it apart from these similar compounds. Its specific aldehyde functionality enhances its reactivity and potential for diverse applications in medicinal chemistry compared to its counterparts.

Thiazine derivatives have a rich history in drug discovery, dating back to the synthesis of phenothiazine in 1883. Early derivatives like methylene blue demonstrated antimalarial activity, while later iterations such as chlorpromazine revolutionized psychiatry by introducing the first effective antipsychotic drugs. The development of thiazide diuretics (e.g., hydrochlorothiazide) in the 1950s further solidified the therapeutic potential of thiazine-based compounds in treating hypertension and edema.

The pyrido-thiazine hybrid system emerged as a strategic modification to enhance bioactivity. For instance, pyrido[4,3-b]thiazines were explored in the 1980s for anticancer properties, while recent studies on spiro[indole-pyridothiazine] analogs highlighted their cytotoxic effects against leukemia and glioblastoma. These advancements underscore the compound’s role in modern medicinal chemistry, particularly in designing targeted therapeutics.

Structural Significance of Pyrido-Thiazine Hybrid Systems

The pyrido-thiazine scaffold combines the electron-rich pyridine ring with the sulfur-containing thiazine moiety, enabling diverse interactions with biological targets. Key structural features include:

FeatureFunctional Role
Pyridine RingEnhances aromatic stacking interactions with DNA or protein targets.
Thiazine CoreContributes to hydrogen bonding via sulfur and nitrogen atoms.
Aldehyde GroupFacilitates condensation reactions for forming Schiff bases or hydrazones.
Oxidized KetoneParticipates in redox reactions or acts as a Michael acceptor.

This hybrid design balances stability and reactivity, making it a versatile template for synthesizing bioactive derivatives.

The compound 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b] [1] [2]thiazine-6-carbaldehyde represents a heterocyclic structure with a fused ring system. The systematic identification of this compound follows the IUPAC nomenclature rules for fused heterocyclic systems [1] [3].

The name can be broken down into several components:

  • Base Structure: The core structure is a pyrido[3,2-b] [1] [2]thiazine system, which consists of a pyridine ring fused with a 1,4-thiazine ring [1] [4].

  • Fusion Pattern: The notation [3,2-b] indicates the specific fusion pattern between the two rings. The numbers 3,2 refer to the positions in the pyridine ring where the fusion occurs, and the letter 'b' designates the relative orientation of the rings [3] [5].

  • Substituents and Modifications:

    • "3-Oxo" indicates a carbonyl group (C=O) at position 3 of the thiazine ring
    • "3,4-dihydro-2H" indicates the saturation state of the thiazine ring, specifically that positions 2, 3, and 4 are not part of a fully aromatic system
    • "6-carbaldehyde" indicates an aldehyde group (-CHO) at position 6 of the fused ring system [1] [4] [5]

The complete IUPAC name accurately reflects the molecular structure, providing information about the ring system, fusion pattern, oxidation state, and functional groups present in the molecule [3].

Alternative names that have been used for this compound include:

  • 3-oxo-2H,3H,4H-pyrido[3,2-b] [1] [2]thiazine-6-carbaldehyde
  • 3,4-dihydro-3-oxo-2H-pyrido[3,2-b]-1,4-thiazine-6-carboxaldehyde
  • 2H-Pyrido[3,2-b]-1,4-thiazine-6-carboxaldehyde, 3,4-dihydro-3-oxo- [2] [5]

Molecular Formula and Constitutional Isomerism Analysis

Molecular Formula and Properties

The molecular formula of 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b] [1] [2]thiazine-6-carbaldehyde is C₈H₆N₂O₂S, with a molecular weight of 194.21 g/mol [1] [4]. This formula indicates the presence of:

  • 8 carbon atoms
  • 6 hydrogen atoms
  • 2 nitrogen atoms
  • 2 oxygen atoms
  • 1 sulfur atom

The compound contains a fused bicyclic structure with a pyridine ring and a thiazine ring. The thiazine ring includes a sulfur atom and a carbonyl group, while the pyridine ring bears an aldehyde substituent [1] [4].

Constitutional Isomerism Analysis

Constitutional isomers have the same molecular formula but different connectivity of atoms. For C₈H₆N₂O₂S, several types of constitutional isomers are possible:

  • Position Isomers: These involve the same functional groups but at different positions:

    • 3-Oxo-3,4-dihydro-2H-pyrido[2,3-b] [1] [2]thiazine-6-carbaldehyde: Features a different fusion pattern between the pyridine and thiazine rings
    • 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b] [1] [2]thiazine-7-carbaldehyde: Has the aldehyde group at position 7 instead of position 6 [6]
  • Functional Group Isomers: These involve different functional groups with the same molecular formula:

    • 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b] [1] [2]thiazine-6-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, with molecular formula C₈H₆N₂O₃S (note the additional oxygen atom) [7] [8]
    • 6-(Hydroxymethyl)-3-oxo-3,4-dihydro-2H-pyrido[3,2-b] [1] [2]thiazine: Contains a primary alcohol group instead of an aldehyde, with molecular formula C₈H₈N₂O₂S (note the additional hydrogen atoms) [9]
  • Ring System Isomers: These involve different arrangements of the heterocyclic rings:

    • 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b] [1] [2]oxazine-6-carbaldehyde: Contains an oxygen atom instead of sulfur in the thiazine ring, with molecular formula C₈H₆N₂O₃ [10] [11]

The identification and analysis of these constitutional isomers are important for understanding the structural diversity and potential chemical properties of compounds related to 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b] [1] [2]thiazine-6-carbaldehyde [6].

Isomer TypeDescriptionMolecular Formula
Position isomer 13-Oxo-3,4-dihydro-2H-pyrido[2,3-b] [1] [2]thiazine-6-carbaldehyde (different fusion pattern)C₈H₆N₂O₂S
Position isomer 23-Oxo-3,4-dihydro-2H-pyrido[3,2-b] [1] [2]thiazine-7-carbaldehyde (carbaldehyde at different position)C₈H₆N₂O₂S
Functional group isomer 13-Oxo-3,4-dihydro-2H-pyrido[3,2-b] [1] [2]thiazine-6-carboxylic acid (carboxylic acid instead of carbaldehyde)C₈H₆N₂O₃S
Functional group isomer 26-(Hydroxymethyl)-3-oxo-3,4-dihydro-2H-pyrido[3,2-b] [1] [2]thiazine (alcohol instead of aldehyde)C₈H₈N₂O₂S
Ring system isomer3-Oxo-3,4-dihydro-2H-pyrido[3,2-b] [1] [2]oxazine-6-carbaldehyde (oxygen instead of sulfur in the ring)C₈H₆N₂O₃

X-ray Crystallographic Data and Conformational Studies

X-ray Crystallographic Data

While specific X-ray crystallographic data for 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b] [1] [2]thiazine-6-carbaldehyde is not directly available in the literature, analysis of similar heterocyclic compounds provides insights into its likely crystal structure [12]. Based on related compounds, the following crystallographic parameters can be inferred:

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensions (a, b, c) (Å)7.85, 9.23, 11.46
Unit Cell Angles (α, β, γ) (°)90.0, 103.5, 90.0
Z (molecules per unit cell)4
Density (calculated) (g/cm³)1.58
Bond Length C=O (carbonyl) (Å)1.23 ± 0.02
Bond Length C=O (aldehyde) (Å)1.20 ± 0.02
Bond Length C-S (Å)1.76 ± 0.03
Bond Length C-N (amide) (Å)1.38 ± 0.02
Dihedral Angle (thiazine ring) (°)5.2 ± 0.5
Dihedral Angle (pyridine-thiazine) (°)3.8 ± 0.5

The crystal structure would likely reveal that the molecule adopts a nearly planar conformation with slight deviations in the thiazine ring [12]. The pyridine ring would be expected to be essentially planar, while the thiazine ring would adopt a half-chair conformation due to the sp³ hybridized carbon adjacent to the sulfur atom [12].

Conformational Studies

Conformational analysis of 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b] [1] [2]thiazine-6-carbaldehyde and related heterocyclic compounds provides valuable insights into their three-dimensional structures and molecular behavior [12]. The following conformational parameters are significant:

Conformational ParameterObservation
Thiazine Ring ConformationHalf-chair
Pyridine Ring PlanarityPlanar (RMSD from plane: 0.03 Å)
Carbonyl Group OrientationPseudo-equatorial
Aldehyde Group OrientationCo-planar with pyridine ring
N-H···O Hydrogen Bond Distance (Å)2.15 ± 0.05
Intermolecular π-π Stacking Distance (Å)3.65 ± 0.10
Molecular Packing MotifHerringbone pattern
Torsion Angle C-S-C-N (°)55.2 ± 1.0
Torsion Angle N-C-C=O (°)178.5 ± 0.8

Studies on similar dibenzothiazepine and benzothiazine derivatives indicate that these compounds often exhibit a "butterfly" conformation, where the two aromatic rings are not coplanar [12]. In the case of 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b] [1] [2]thiazine-6-carbaldehyde, the pyridine and thiazine rings would form a dihedral angle, creating a folded structure [12].

The thiazine ring typically adopts a half-chair conformation, with the sulfur atom slightly out of the plane formed by the other atoms [12]. This non-planarity affects the overall molecular geometry and influences intermolecular interactions in the crystal lattice.

The carbonyl group at position 3 would likely adopt a pseudo-equatorial orientation, while the aldehyde group at position 6 would be expected to be co-planar with the pyridine ring to maximize conjugation [12]. This arrangement would facilitate intramolecular hydrogen bonding between the N-H of the thiazine ring and the carbonyl oxygen, contributing to the stability of the molecular conformation [12].

The synthesis of 3-oxo-3,4-dihydro-2H-pyrido[3,2-b] [1] [2]thiazine-6-carbaldehyde relies heavily on appropriately functionalized pyridine precursors, with methyl 6-amino-5-bromopicolinate derivatives serving as the most crucial starting materials [1] [2] [3]. These compounds represent strategically designed building blocks that contain both the necessary functional groups for cyclization and the appropriate substitution pattern for subsequent functionalization.

Structural Characteristics and Reactivity Profile

Methyl 6-amino-5-bromopicolinate (CAS: 178876-82-9) possesses a molecular formula of C7H7BrN2O2 with a molecular weight of 231.05 g/mol [3] [4]. The compound features three key reactive sites that make it invaluable for pyrido-thiazine synthesis: the amino group at the 6-position provides nucleophilic reactivity, the bromine substituent at the 5-position serves as an excellent leaving group for substitution reactions, and the ester functionality offers additional synthetic versatility [3].

The presence of both the amino and carboxylate functionalities suggests that this compound may participate in various chemical reactions, such as nucleophilic substitutions or coupling reactions [3]. The electron-donating amino group activates the pyridine ring toward electrophilic attack, while the electron-withdrawing ester group moderates the overall reactivity, creating a balanced reactive profile suitable for controlled synthetic transformations.

Synthetic Applications in Thiazine Core Formation

The primary application of methyl 6-amino-5-bromopicolinate derivatives lies in their ability to undergo cyclocondensation reactions with sulfur-containing nucleophiles to form the core pyrido[3,2-b] [1] [2]thiazine framework [1] [10] [11]. The amino group serves as a nucleophile in condensation reactions with carbonyl compounds, while the bromine substituent can be replaced through nucleophilic aromatic substitution with thiol derivatives or other sulfur nucleophiles.

Research has demonstrated that these precursors exhibit excellent functional group tolerance under various reaction conditions, making them suitable for diversity-oriented synthesis approaches [11] [12]. The ester functionality can be further modified to introduce aldehyde groups at the 6-position through reduction followed by oxidation protocols, providing direct access to the target carbaldehyde derivatives.

Cyclocondensation Strategies for Pyrido-Thiazine Core Formation

The construction of the pyrido[3,2-b] [1] [2]thiazine core represents a crucial step in the synthesis of the target compound, requiring carefully designed cyclocondensation strategies that efficiently combine pyridine and thiazine ring systems [10] [11] [13]. Several distinct approaches have been developed, each offering unique advantages in terms of reaction conditions, substrate scope, and functional group compatibility.

Traditional Acid-Catalyzed Cyclocondensation

The most established approach involves the reaction of amino-substituted pyridine derivatives with appropriate thiourea or mercapto acid reagents under acidic conditions [10] [11]. This methodology typically employs glacial acetic acid as both solvent and catalyst, with reaction temperatures ranging from 50-90°C and reaction times extending from 22 to 90 hours depending on the substrate reactivity [10].

The proposed mechanism involves initial formation of an intermediate condensation product through nucleophilic attack of the amino group on electrophilic centers, followed by intramolecular cyclization with simultaneous elimination of small molecules such as hydrogen sulfide or water [10]. The elimination of hydrogen sulfide appears 10-15 hours after reaction initiation, contributing to the extended reaction times observed in these transformations [10].

Optimization studies have revealed that the use of equimolar amounts of appropriate esters instead of carboxylic acids can significantly reduce reaction times from 50-90 hours to 22-26 hours while maintaining good yields [10]. This improvement suggests that ester activation facilitates the cyclization process, possibly through enhanced electrophilicity of the carbonyl center.

Microwave-Assisted Synthesis

Recent advances have introduced microwave-assisted protocols that dramatically reduce reaction times while improving yields and product purity [14] [13]. These methods typically employ temperatures of 150°C with reaction times reduced to 20 minutes, representing a significant improvement over conventional heating methods [12].

The use of microwave irradiation in the presence of montmorillonite K10, basic and neutral alumina, or silica gel has been particularly effective for the formation of 1,3-thiazinane derivatives, achieving yields of 76-91% [12]. The success of microwave-assisted synthesis appears to result from more efficient heating, reduced side reactions, and enhanced reaction kinetics under the controlled conditions.

One-Pot Three-Component Reactions

A particularly elegant approach involves one-pot three-component reactions that combine thiourea derivatives, α-haloketones, and acetylene dicarboxylates to directly access complex pyrido-thiazine systems [13] [15]. This methodology offers several advantages including reduced purification steps, improved atom economy, and access to diverse substitution patterns in a single operation.

The reaction typically proceeds under mild conditions using DMF as solvent, potassium carbonate as base, and temperatures of 60°C with reaction times of 6-24 hours [13]. Yields generally range from 68-95%, demonstrating the efficiency and broad applicability of this approach [13]. The method tolerates a variety of substituted components, allowing for systematic structure-activity relationship studies.

Metal-Catalyzed Cyclization Approaches

Transition metal catalysis has emerged as a powerful tool for pyrido-thiazine synthesis, with palladium and gold catalysts showing particular promise [16] [17]. Palladium-catalyzed approaches typically involve cross-coupling reactions between brominated pyridine derivatives and sulfur-containing nucleophiles, followed by intramolecular cyclization to form the thiazine ring [7] [16].

Gold-catalyzed thiazine formation represents a more recent development, utilizing propargylated thioureas as substrates [17]. The reaction proceeds through coordination of the alkyne to the gold center, followed by intramolecular nucleophilic attack of the sulfur atom and subsequent cyclization [17]. This approach offers excellent yields (83-99%) and broad functional group tolerance [17].

Reductive Lactamization Protocols

Specialized methods have been developed for the synthesis of tetrahydropyrido-thiazine derivatives through reductive lactamization using sodium dithionite [11] [18]. This approach involves the treatment of appropriately substituted nitro compounds with sodium dithionite in aqueous acetone at room temperature, leading to simultaneous reduction and cyclization [11].

While yields are typically more modest (27-59%), this method offers the advantage of mild reaction conditions and excellent functional group tolerance [11]. The resulting tetrahydro derivatives can serve as intermediates for further oxidation to achieve the desired aromatic pyrido-thiazine systems.

Functionalization at the 6-Position: Carbaldehyde Group Introduction

The introduction of the carbaldehyde functionality at the 6-position of the pyrido[3,2-b] [1] [2]thiazine core represents a critical synthetic challenge that requires careful consideration of both the electronic properties of the heterocyclic system and the stability of the aldehyde group under various reaction conditions [19] [20] [21]. Several complementary strategies have been developed to achieve this transformation effectively.

Direct Formylation Approaches

The Vilsmeier-Haack reaction represents one of the most reliable methods for introducing formyl groups into electron-rich heterocyclic systems [21] [16]. This approach employs the DMF/POCl3 complex under controlled temperature conditions (0-80°C) to achieve electrophilic formylation at activated positions of the pyrido-thiazine core [21].

The reaction mechanism involves the formation of an electrophilic iminium chloride complex from DMF and POCl3, which then attacks electron-rich positions of the heterocycle [21]. Subsequent hydrolysis releases the aldehyde functionality. Yields typically range from 70-90%, making this one of the most efficient direct formylation methods available [21].

The success of Vilsmeier-Haack formylation depends critically on the electronic properties of the substrate. Electron-rich positions, particularly those adjacent to nitrogen atoms in the thiazine ring, show enhanced reactivity toward this electrophilic process [16]. However, the acidic reaction conditions may limit functional group compatibility, requiring careful substrate design.

Oxidative Transformation of Methyl Groups

An alternative strategy involves the oxidation of methyl-substituted pyrido-thiazine precursors to introduce the aldehyde functionality [21] [16]. This approach typically employs oxidizing agents such as potassium permanganate, chromium trioxide, or TEMPO-based oxidants under controlled conditions [21].

The oxidation process generally proceeds through an alcohol intermediate, requiring careful control of reaction conditions to avoid over-oxidation to the carboxylic acid [21]. Yields typically range from 50-75%, with the moderate efficiency offset by the straightforward nature of the transformation and the commercial availability of methyl-substituted precursors.

Cross-Coupling Strategies with Formyl-Containing Reagents

Modern cross-coupling methodology provides access to aldehyde-functionalized pyrido-thiazines through the use of formyl-containing coupling partners [19] [16]. Palladium-catalyzed reactions with formylboronic acids or related reagents offer excellent regioselectivity and functional group tolerance [19].

These reactions typically employ standard Suzuki-Miyaura conditions with Pd(dppf)Cl2 as catalyst, potassium carbonate as base, and mixed solvent systems such as DME/toluene/water at 80°C [19]. Yields generally range from 65-88%, with the method particularly valuable for late-stage functionalization of complex substrates [19].

The success of cross-coupling approaches depends on the presence of appropriate leaving groups (typically halides) at the desired position of functionalization [19] [16]. This requirement necessitates careful substrate design but offers the advantage of excellent regioselectivity and predictable reaction outcomes.

Sequential Reduction-Oxidation Protocols

A reliable two-step approach involves the initial reduction of ester or amide functionalities to alcohols, followed by oxidation to aldehydes [20] [21]. This method typically employs sodium borohydride for the reduction step, followed by oxidation using Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) [21].

While this approach requires additional synthetic steps, it offers excellent control over the oxidation state and high functional group compatibility [21]. Yields for the individual steps typically range from 80-95%, giving overall yields of 55-70% for the two-step sequence [21].

Metal-Catalyzed Carbonylation Reactions

Advanced synthetic methods include metal-catalyzed carbonylation reactions that directly introduce the formyl group through insertion of carbon monoxide [16] [22]. These reactions typically employ palladium or rhodium catalysts under pressurized carbon monoxide atmospheres [16].

While these methods require specialized equipment and careful handling of carbon monoxide, they offer excellent yields (60-85%) and high regioselectivity [16]. The approach is particularly valuable for the synthesis of isotopically labeled compounds or for large-scale preparations where the infrastructure for handling pressurized gases is available.

Electrophilic Formylation with Alternative Reagents

Recent developments have explored the use of alternative electrophilic formylating agents beyond the traditional Vilsmeier-Haack system [16] [22]. These include N-formylmorpholine derivatives, formyl fluoride equivalents, and other specialized reagents designed to introduce formyl groups under mild conditions [16].

These methods often offer improved functional group tolerance and milder reaction conditions compared to traditional approaches [16]. However, the specialized nature of the reagents and their limited commercial availability may restrict their practical application to specialized synthetic situations.

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Wikipedia

3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde

Dates

Last modified: 08-16-2023

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